molecular formula C7H7NO B1311846 5-Methylpicolinaldehyde CAS No. 4985-92-6

5-Methylpicolinaldehyde

Cat. No. B1311846
CAS RN: 4985-92-6
M. Wt: 121.14 g/mol
InChI Key: SARODJOLCPBJHK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 5-Methylpicolinaldehyde are complex and involve various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .


Physical And Chemical Properties Analysis

5-Methylpicolinaldehyde has a molecular weight of 121.137, a density of 1.1±0.1 g/cm3, and a boiling point of 208.8±20.0 °C at 760 mmHg . It is a yellow crystalline powder.

Scientific Research Applications

Chemical Reactions and Complex Formation

  • 5-Methylpicolinaldehyde has been studied in the context of chemical reactions involving metals. For instance, in a study involving the Cu(II)-hydrazine-6-methylpicolinaldehyde system, researchers discovered new "in situ" reactions based on ligand formation by condensation of an amine and an aldehyde in the presence of a metal ion. This led to the formation of colored Cu(I)-azine and Cu(l)-hydrazone complexes, revealing a novel mode of homogeneous color development (Valcárcel & Pino, 1973).

Synthesis and Antimicrobial Activity

  • Researchers have synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone and evaluated them for antimicrobial activity, including tuberculostatic activity. These studies indicate the potential of 5-methylpicolinaldehyde derivatives in developing antimicrobial drugs (Gobis et al., 2022).

Analytical Reagent Applications

  • 5-Methylpicolinaldehyde and its derivatives have been synthesized for application as analytical reagents. Researchers have determined their acid dissociation constants and found that they react with divalent metal ions in slightly basic media to form colored chelates. This property is significant for analytical chemistry applications (Otomo & Kodama, 1973).

Organic Synthesis

  • In organic synthesis, 5-methylpicolinaldehyde derivatives have been utilized in the synthesis of tetrahydroisoquinolin-4-ols. This involves a one-pot synthesis approach, signifying its role in facilitating complex organic reactions (Moshkin & Sosnovskikh, 2013).

Catalytic Activity in Gold(I) Complexes

  • A study showed that a mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde, derived from 5-methylpicolinaldehyde, was used as a precursor for the synthesis of a stable spirocyclic (alkyl)(amino)carbene. This carbene, when used as a ligand for gold(I) catalyzed hydroamination, demonstrates the potential of 5-methylpicolinaldehyde derivatives in catalysis (Zeng et al., 2009).

Nematicidal Activities

  • In the field of agriculture, derivatives of benzaldehydes, including 5-methylpicolinaldehyde, have shown potential as nematicides. Research indicated their effectiveness against root-knot nematodes and opened possibilities for the development of new nematicides (Fráguas et al., 2020).

Spectroscopy and Sensor Applications

  • 5-Methylpicolinaldehyde has been a subject of study in spectroscopy and sensor development. Research in this area involves understanding its electronic absorption spectra and applications in detecting changes in environmental conditions, such as pH (Halder, Hazra, & Roy, 2018).

Aroma Precursors in Food Chemistry

  • In food chemistry, 5-methylpicolinaldehyde derivatives have been identified as aroma precursors. They can release Strecker aldehydes by hydrolysis, which occurs upon the addition of water or through human saliva during mastication. This discovery is significant for understanding and manipulating flavor profiles in foods (Granvogl, Beksan, & Schieberle, 2012).

properties

IUPAC Name

5-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-3-7(5-9)8-4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARODJOLCPBJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440244
Record name 5-Methylpicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpicolinaldehyde

CAS RN

4985-92-6
Record name 5-Methylpicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the 0.25 M 5-methyl-2-pyridinylmagnesium bromide of THF solution (20 mL, 5 mmol), DMF (0.773 mL, 10 mmol) was added at room temperature under argon. The reaction mixture was stirred for 10 min. and concentrated in vacuo. The residue was quenched with saturated ammonium chloride and dichloromethane. The organic layer was dried and the product was purified by silica gel column chromatography with 20% ethyl acetate in hexanes to give 379 mg (62.6%) of the title compound. GC-MS (M+): 121.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.773 mL
Type
reactant
Reaction Step One
Yield
62.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Yang, XT Yan, CT Feng, DX Chen… - Organic Chemistry …, 2021 - pubs.rsc.org
… For example, 5-methylpicolinaldehyde gave the corresponding product 4ia in 83% yield, while 6-methylpicolinaldehyde only afforded the product 4ja in 56% yield. It is noteworthy that …
Number of citations: 10 pubs.rsc.org
ZX He, JL Huo, YP Gong, Q An, X Zhang, H Qiao… - European Journal of …, 2021 - Elsevier
… Finally, compound 4 was afforded via the acid-catalyzed Schiff base condensation of 3 and 5-methylpicolinaldehyde in 69% yields. In Scheme 2, amide 6 was obtained from 4-…
Number of citations: 20 www.sciencedirect.com
A Gambino - 2021 - search.proquest.com
Organophosphorus nerve agents (OPNAs) are irreversible inhibitors of acetylcholinesterase and pose a threat to both military personnel and civilians. Despite providing limited …
Number of citations: 0 search.proquest.com
B Sonyanaik, K Ashok, S Rambabu, D Ravi… - Russian Journal of …, 2018 - Springer
Acetic acid functionalized poly(4-vinylpyridinium) bromide is a highly efficient and recyclable catalyst for the construction of 2,4,5-trisubstituted imidazole derivatives by a three-…
Number of citations: 12 link.springer.com
SJ Kang, JW Lee, J Song, J Park, J Choi… - Journal of Enzyme …, 2020 - Taylor & Francis
The importance of transforming growth factor beta-activated kinase 1 (TAK1) to cell survival has been demonstrated in many studies. TAK1 regulates signalling cascades, the NF-κB …
Number of citations: 2 www.tandfonline.com
C Chai, S Xu, J Wang, F Zhao, H Xia, Y Wang - Inorganica Chimica Acta, 2019 - Elsevier
A series of the pyridine-imidazole (PyIm) Cu(I) complexes with different substituents (bromide (P1), methyl (P2), and phenyl (P3)) attached on the pyridine ring are synthesized and …
Number of citations: 10 www.sciencedirect.com
Q Wang, S Zhang, F Guo, B Zhang, P Hu… - The Journal of Organic …, 2012 - ACS Publications
A facile iodine-mediated decarboxylative cyclization from α-amino acids and N-heterocyclic carbaldehydes was developed. By virtue of this method, a series of imidazo[1,5-a]N-…
Number of citations: 80 pubs.acs.org

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